3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-25-18-12-17(13-19(14-18)26-2)21(24)22-8-9-23-10-11-27-20(15-23)16-6-4-3-5-7-16/h3-7,12-14,20H,8-11,15H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWPAEQLBLOETIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCN2CCOC(C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Coupling via Carboxylic Acid and Amine
The most widely reported method involves coupling 3,5-dimethoxybenzoic acid with 2-(2-phenylmorpholin-4-yl)ethylamine using activating agents:
Procedure :
- Activation : 3,5-Dimethoxybenzoic acid (1.0 equiv) is treated with $$ N,N' $$-dicyclohexylcarbodiimide (DCC, 1.2 equiv) and $$ N $$-hydroxysuccinimide (NHS, 1.1 equiv) in anhydrous dichloromethane at 0°C for 1 hour.
- Coupling : The activated ester is reacted with 2-(2-phenylmorpholin-4-yl)ethylamine (1.1 equiv) at room temperature for 12–16 hours.
- Workup : The mixture is filtered to remove dicyclohexylurea, washed with NaHCO$$_3$$ and brine, and purified via silica gel chromatography (ethyl acetate/hexane, 3:7).
Yield : 78–85%.
Advantages : High reproducibility and compatibility with acid-labile groups.
Limitations : Requires stoichiometric coupling agents, generating byproducts that complicate purification.
Reductive Amination for Side-Chain Synthesis
The morpholine-containing side chain is synthesized via reductive amination before coupling:
Steps :
- Morpholine Formation : 2-Phenylethylamine reacts with bis(2-chloroethyl)ether in the presence of K$$2$$CO$$3$$ in refluxing acetonitrile to yield 2-phenylmorpholine.
- Ethylamine Introduction : 2-Phenylmorpholine is treated with ethylene oxide under acidic conditions, followed by reduction with NaBH$$_4$$ to produce 2-(2-phenylmorpholin-4-yl)ethylamine.
Key Data :
Microwave-Assisted Amidation
Microwave irradiation accelerates the coupling step, reducing reaction times from hours to minutes:
Protocol :
- 3,5-Dimethoxybenzoic acid (1.0 equiv), 2-(2-phenylmorpholin-4-yl)ethylamine (1.1 equiv), and $$ O $$-(7-azabenzotriazol-1-yl)-$$ N,N,N',N' $$-tetramethyluronium hexafluorophosphate (HATU, 1.2 equiv) are dissolved in DMF.
- Irradiated at 100°C for 15 minutes under 300 W microwave power.
Yield : 89%.
Advantages : Efficient energy transfer and reduced side reactions.
Comparative Analysis of Synthetic Methods
Key Insights :
- Microwave and CDMT-mediated methods offer superior yields and purity compared to classical approaches.
- Reductive amination remains bottlenecked by moderate yields in morpholine functionalization.
Reaction Optimization and Mechanistic Studies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance coupling efficiency by stabilizing charged intermediates, while toluene minimizes side reactions in CDMT-mediated syntheses.
Catalytic Enhancements
- Additives : 4-Dimethylaminopyridine (DMAP, 0.1 equiv) increases HATU-mediated coupling rates by 40%.
- Temperature : Reactions above 80°C promote racemization, necessitating strict temperature control.
Scalability and Industrial Considerations
Challenges :
- High-cost coupling agents (e.g., HATU) limit large-scale applications.
- Morpholine ring instability under acidic conditions requires pH monitoring during workup.
Solutions :
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling and proliferation .
Comparison with Similar Compounds
Morpholine vs. Pyrimidine/Pyridine Moieties
- The target compound’s 2-phenylmorpholine-ethyl group enhances solubility due to morpholine’s polarity, whereas analogs with pyrimidine (e.g., DAPK1 inhibitor ) or pyridine rings (e.g., thiazole derivative ) exhibit varied binding affinities.
Substituent Effects on Bioactivity
- Halogenated substituents (e.g., Cl, CF₃ in etobenzanid and thiazole derivative ) increase lipophilicity and persistence, making them suitable for pesticidal or antiviral applications.
Pharmacokinetic Considerations
- Compounds with thioether linkages (e.g., ) show moderate solubility but may suffer from metabolic instability. The morpholine group in the target compound could improve metabolic stability compared to triazole-thiones in .
Biological Activity
3,5-Dimethoxy-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide is a synthetic compound with potential pharmacological applications. This article focuses on its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 370.4 g/mol. The compound features a benzamide structure with methoxy substitutions and a morpholine moiety, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The morpholine ring enhances binding affinity to various receptors or enzymes, potentially modulating their activity. The methoxy groups may also play a role in increasing lipophilicity, facilitating cellular uptake.
Anticancer Potential
Benzamide derivatives have been investigated for their anticancer properties. Compounds with similar structures have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting proliferation . The mechanism often involves interference with cell signaling pathways crucial for cancer cell survival.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Research on related benzamide compounds has indicated their potential to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response . This suggests that this compound could be explored further for therapeutic use in inflammatory conditions.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
